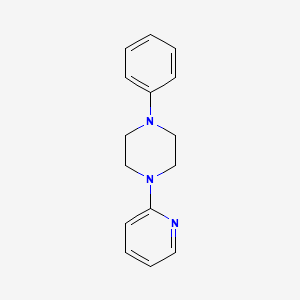
2-Benzyloxy-3-(dimethylamino)acrolein
概要
説明
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzyloxy group attached to the acrolein backbone, along with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves the reaction of benzyloxyacetaldehyde diethyl acetal with phosphorus pentachloride, followed by treatment with N,N-dimethylformamide and sodium hydroxide. The reaction conditions are as follows :
- Benzyloxyacetaldehyde diethyl acetal is stirred under ice cooling and added with phosphorus pentachloride.
- The mixture is heated and stirred on an oil bath at 75°C.
- Anhydrous N,N-dimethylformamide is added, and the mixture is stirred at room temperature for 3 days.
- The reaction mixture is treated with aqueous sodium hydroxide to achieve a pH of 8 or higher, followed by extraction with ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous processes and optimized reaction conditions ensures higher yields and purity.
化学反応の分析
Types of Reactions: 2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
類似化合物との比較
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the benzyloxy group.
2-Benzyloxyacrolein: Contains the benzyloxy group but lacks the dimethylamino group.
Uniqueness: 2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChIキー |
YPUSLQFSBBYBCE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)
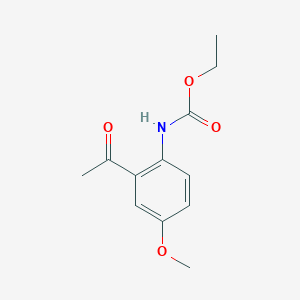
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)

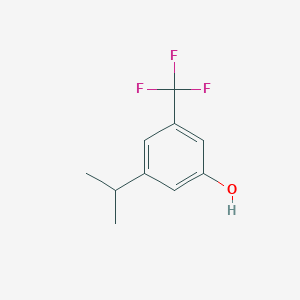
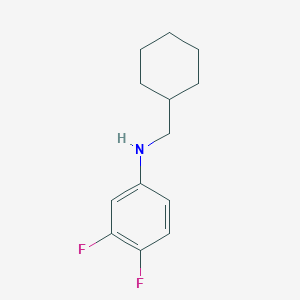
![2-[2-Chloro-4-(trifluoromethoxy)phenoxy]ethyl iodide](/img/structure/B8719052.png)
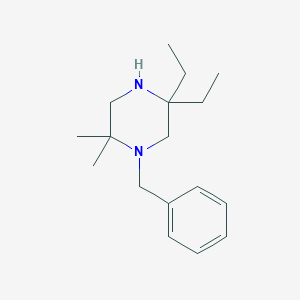
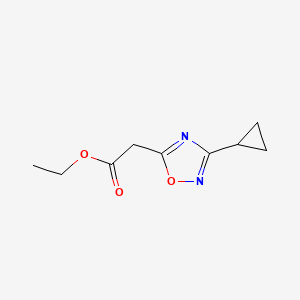
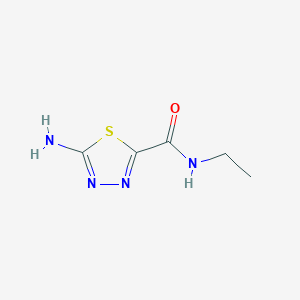
![6-Chloro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8719095.png)

![1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-](/img/structure/B8719110.png)
